molecular formula C10H16O4 B14233591 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one CAS No. 390818-21-0

6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one

Cat. No.: B14233591
CAS No.: 390818-21-0
M. Wt: 200.23 g/mol
InChI Key: MSYWSVVZCBABGI-UHFFFAOYSA-N
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Description

6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a cyclohexenone ring substituted with a 6-[(2-methoxyethoxy)methoxy] group.

Chemical Reactions Analysis

6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include organocopper reagents, Grignard reagents, and strong bases . Major products formed from these reactions include various substituted cyclohexenones and cyclohexanols.

Mechanism of Action

The mechanism of action of 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is crucial for its role in organic synthesis and its biological activities.

Comparison with Similar Compounds

Similar compounds to 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one include other cyclohexenone derivatives such as:

These compounds share the cyclohexenone core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The unique substitution pattern of this compound makes it particularly useful in specific synthetic and research applications.

Properties

CAS No.

390818-21-0

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

6-(2-methoxyethoxymethoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C10H16O4/c1-12-6-7-13-8-14-10-5-3-2-4-9(10)11/h2,4,10H,3,5-8H2,1H3

InChI Key

MSYWSVVZCBABGI-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1CCC=CC1=O

Origin of Product

United States

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